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Compound of Interest

Compound Name: 1-Iodopropane-2,2,3,3,3-d5

Cat. No.: B15126229 Get Quote

Technical Guide: 1-Iodopropane-2,2,3,3,3-d5
CAS Number: 1095269-04-7

For Research, Scientific, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Iodopropane-2,2,3,3,3-d5, a

deuterated isotopologue of n-propyl iodide. This document is intended for researchers,

scientists, and professionals in drug development who utilize isotopically labeled compounds

for mechanistic studies, as tracers, or as building blocks in complex syntheses.

Compound Properties
1-Iodopropane-2,2,3,3,3-d5 is a stable, non-radioactive isotopically labeled compound. The

replacement of hydrogen with deuterium at the 2 and 3 positions provides a significant mass

increase, making it a valuable tool for a variety of scientific applications.
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Property Value Citation(s)

CAS Number 1095269-04-7 [1][2]

Molecular Formula C₃H₂D₅I (or CD₃CD₂CH₂I) [1][3]

Molecular Weight 175.02 g/mol [1][3]

Synonyms
n-Propyl Iodide-d5, 3-

Iodopropane-1,1,1,2,2-d5
[1][4]

Isotopic Enrichment ≥98 atom % D [1]

Appearance Colorless liquid

Storage Conditions
Room temperature, protected

from light
[1]

Unlabeled CAS Number 107-08-4 [1][2]

Spectroscopic Data (Predicted)
While specific experimental spectra for 1-Iodopropane-2,2,3,3,3-d5 are not readily available in

the literature, the expected spectroscopic data can be reliably predicted based on the known

spectra of its unlabeled counterpart, 1-iodopropane.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 1-Iodopropane-2,2,3,3,3-d5 is significantly simplified compared to

that of 1-iodopropane. Due to the substitution of deuterium at the 2 and 3 positions, the

complex splitting patterns observed in the unlabeled compound are absent. The spectrum is

expected to show a single signal for the two protons on the carbon adjacent to the iodine atom.

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.18 Triplet 2H -CH₂-I

Note: The chemical shift is based on the unlabeled compound and may vary slightly. The

multiplicity is predicted as a triplet due to coupling with the two adjacent deuterium atoms (spin
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I=1), following the 2nI+1 rule where n=2 and I=1.

Mass Spectrometry
The mass spectrum of 1-Iodopropane-2,2,3,3,3-d5 will exhibit a molecular ion peak at a higher

m/z value than the unlabeled compound due to the five deuterium atoms. The fragmentation

pattern is also expected to differ, reflecting the increased strength of the C-D bonds compared

to C-H bonds.

m/z Ion Fragment (Predicted) Notes

175 [CD₃CD₂CH₂I]⁺• Molecular ion peak.

128 [CD₃CD₂CH₂]⁺

Loss of an iodine radical (I•).

This is expected to be the

base peak.

48 [CD₃CD₂]⁺
Fragmentation of the propyl-d5

cation.

31 [CD₃]⁺
Fragmentation of the propyl-d5

cation.

Note: The fragmentation pattern is based on the known fragmentation of 1-iodopropane, with

adjustments for the mass of deuterium.[5]

Experimental Protocols
While no specific experimental protocols for the synthesis or application of 1-Iodopropane-
2,2,3,3,3-d5 have been published, the following sections describe plausible methodologies

based on established organic chemistry principles.

Synthesis of 1-Iodopropane-2,2,3,3,3-d5
A common method for the synthesis of alkyl iodides from alcohols is the Finkelstein reaction or

by using other iodinating agents. A plausible synthesis for 1-Iodopropane-2,2,3,3,3-d5 would

start from the corresponding deuterated alcohol, propan-1-ol-2,2,3,3,3-d5.

Reaction:
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CD₃CD₂CH₂OH + I₂ + PPh₃ → CD₃CD₂CH₂I + O=PPh₃ + HI

Materials:

Propan-1-ol-2,2,3,3,3-d5

Triphenylphosphine (PPh₃)

Iodine (I₂)

Dichloromethane (DCM) as solvent

Saturated aqueous sodium bicarbonate solution

Saturated aqueous sodium thiosulfate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve

triphenylphosphine in dichloromethane.

Cool the solution in an ice bath.

Add iodine portion-wise to the stirred solution.

To this mixture, add a solution of propan-1-ol-2,2,3,3,3-d5 in dichloromethane dropwise.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution and

brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by distillation or column chromatography to yield 1-Iodopropane-
2,2,3,3,3-d5.

Application in Kinetic Isotope Effect Studies
1-Iodopropane-2,2,3,3,3-d5 is an excellent substrate for studying the kinetic isotope effect

(KIE) in elimination reactions, such as the E2 reaction.[6] The KIE can provide valuable

information about the reaction mechanism, particularly the rate-determining step.

Reaction:

CD₃CD₂CH₂I + Base → CD₃CD=CH₂ + HI

Experimental Workflow:

Reaction Setup: Prepare two sets of reactions in parallel. One set will use 1-Iodopropane-
2,2,3,3,3-d5 as the substrate, and the other will use unlabeled 1-iodopropane. A strong, non-

nucleophilic base such as sodium ethoxide in ethanol is used.

Reaction Monitoring: The reactions are carried out at a constant temperature, and the rate of

the reaction is monitored over time. This can be achieved by taking aliquots at regular

intervals and quenching the reaction. The concentration of the reactant or product can then

be determined using gas chromatography (GC) or ¹H NMR spectroscopy.

Data Analysis: The rate constant (k) for both the deuterated (k_D) and non-deuterated (k_H)

reactions is determined from the concentration versus time data.

KIE Calculation: The kinetic isotope effect is calculated as the ratio of the rate constants: KIE

= k_H / k_D. A KIE significantly greater than 1 would indicate that the C-H (or C-D) bond is

broken in the rate-determining step of the reaction, which is characteristic of an E2

mechanism.[7][8]

Visualizations
Synthesis Workflow
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Dissolve PPh3 and I2 in DCM

Add Propan-1-ol-d5 in DCM

Stir at room temperature

Aqueous workup (NaHCO3, Na2S2O3, Brine)

Dry, concentrate, and purify

1-Iodopropane-2,2,3,3,3-d5

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 1-Iodopropane-2,2,3,3,3-d5.

Kinetic Isotope Effect Experimental Design
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Reaction with 1-Iodopropane Reaction with 1-Iodopropane-d5

1-Iodopropane + Base

Monitor reaction rate (k_H)

Calculate KIE = k_H / k_D

1-Iodopropane-d5 + Base

Monitor reaction rate (k_D)

Elucidate reaction mechanism

Click to download full resolution via product page

Caption: Experimental design for a kinetic isotope effect study.

Applications in Drug Development
Deuterated compounds are increasingly utilized in drug development to improve the

pharmacokinetic properties of drug candidates. The replacement of hydrogen with deuterium

can lead to a stronger C-D bond compared to a C-H bond. This can slow down the rate of

metabolic processes, such as those mediated by cytochrome P450 enzymes, that involve the

cleavage of a C-H bond. While there are no specific drug development applications reported for

1-Iodopropane-2,2,3,3,3-d5, it can serve as a deuterated building block for the synthesis of

more complex molecules. By incorporating a deuterated propyl chain, medicinal chemists can

probe the metabolic stability of that portion of a molecule.

This guide provides a summary of the available and predicted information for 1-Iodopropane-
2,2,3,3,3-d5. Researchers should always consult safety data sheets and handle the compound

with appropriate laboratory safety precautions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States
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